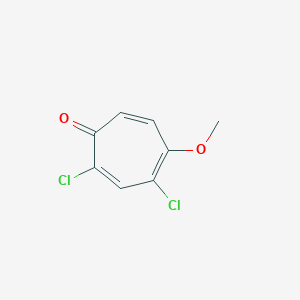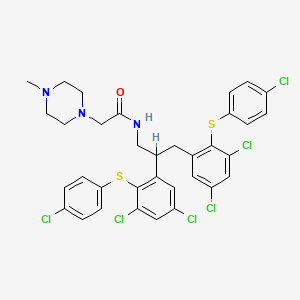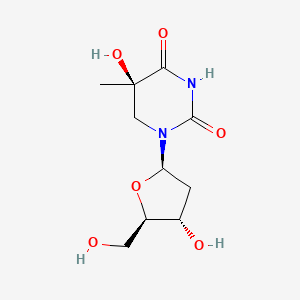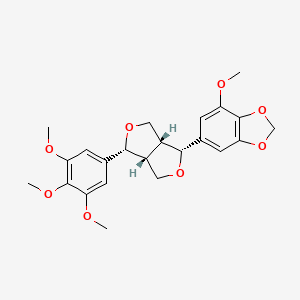![molecular formula C16H26N2OS B14436729 N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea CAS No. 79490-15-6](/img/structure/B14436729.png)
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is a chemical compound known for its antioxidant properties. It belongs to the class of phenolic antioxidants, which are widely used to prevent the oxidation of unsaturated fats in various products such as oils, fats, and butter oil . This compound is also utilized in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted thiourea compounds .
Aplicaciones Científicas De Investigación
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea has several scientific research applications, including:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea involves its ability to scavenge free radicals and prevent oxidative damage. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative stress. The molecular targets and pathways involved include various enzymes and signaling pathways that regulate oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene: Another phenolic antioxidant used in similar applications.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A related compound with antioxidant properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as a primary antioxidant for stabilizing polymers.
Uniqueness
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its ability to effectively scavenge free radicals and prevent oxidative damage makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
79490-15-6 |
|---|---|
Fórmula molecular |
C16H26N2OS |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)methylthiourea |
InChI |
InChI=1S/C16H26N2OS/c1-15(2,3)11-7-10(9-18-14(17)20)8-12(13(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H3,17,18,20) |
Clave InChI |
HSVRESMLGJHCRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


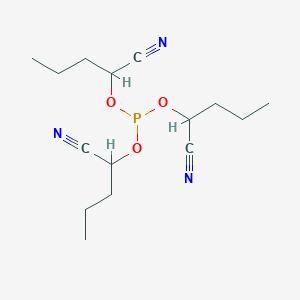
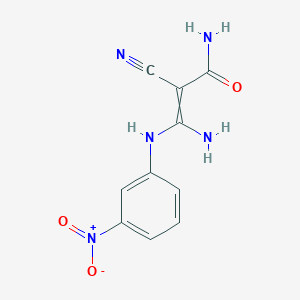


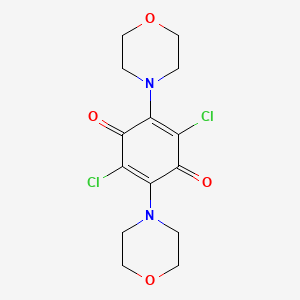
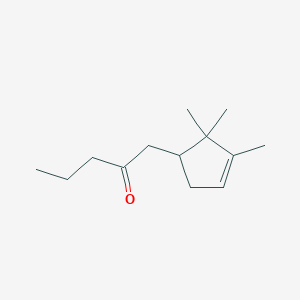
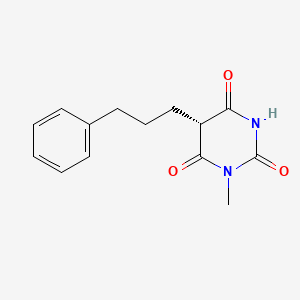
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

